molecular formula C2H5IO B079887 Iodomethyl methyl ether CAS No. 13057-19-7

Iodomethyl methyl ether

Cat. No.: B079887
CAS No.: 13057-19-7
M. Wt: 171.96 g/mol
InChI Key: UUSXSNJAQDJKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethyl methyl ether, also known as iodomethoxymethane, is a halo ether with the chemical formula C₂H₅IO. It is a colorless liquid that contains copper as a stabilizer. This compound is known for its use in various organic synthesis reactions due to its reactivity with nucleophiles .

Mechanism of Action

Target of Action

Iodomethyl methyl ether, also known as Iodomethoxymethane, is a halo ether . It primarily targets phosphorus, carbon, oxygen, and nitrogen-containing nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, acting as electron donors and forming covalent bonds with electrophiles.

Mode of Action

This compound interacts with its targets through a process known as methoxymethylation . In this reaction, the this compound molecule donates a methoxymethyl group to the nucleophile, resulting in a new covalent bond. This interaction can lead to significant changes in the biochemical properties of the target molecule.

Pharmacokinetics

Its solubility in organic solvents suggests that it may be readily absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in organic solvents indicates that the presence of such solvents in the environment could impact its action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyl methyl ether can be synthesized by reacting methylal (dimethoxymethane) with iodotrimethylsilane. The reaction typically involves the following steps:

Industrial Production Methods: The use of iodotrimethylsilane as a reagent is a key aspect of its production .

Chemical Reactions Analysis

Iodomethyl methyl ether undergoes various types of chemical reactions, including:

    Substitution Reactions: It readily undergoes methoxymethylation reactions with nucleophiles containing phosphorus, carbon, oxygen, and nitrogen.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are not extensively documented, its structure suggests potential reactivity under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the nucleophiles involved. For example, methoxymethylation reactions can yield various methoxymethylated compounds .

Comparison with Similar Compounds

  • Bromomethyl methyl ether
  • Chloromethyl methyl ether
  • 2-Bromoethyl methyl ether
  • Chloromethyl ethyl ether

Comparison: Iodomethyl methyl ether is unique due to its iodine atom, which imparts distinct reactivity compared to its bromine and chlorine counterparts. The presence of iodine makes it more reactive in substitution reactions, allowing for efficient methoxymethylation .

Properties

IUPAC Name

iodo(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSXSNJAQDJKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156625
Record name Iodomethyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13057-19-7
Record name Methane, iodomethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodomethyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodomethyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodomethyl methyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethyl methyl ether
Reactant of Route 2
Iodomethyl methyl ether
Reactant of Route 3
Reactant of Route 3
Iodomethyl methyl ether
Reactant of Route 4
Iodomethyl methyl ether
Reactant of Route 5
Iodomethyl methyl ether
Customer
Q & A

Q1: What is the structure of iodomethyl methyl ether and are there any notable spectroscopic features?

A1: this compound (CH3OCH2I) has a molecular weight of 171.97 g/mol. [] Spectroscopically, its microwave spectrum has been extensively studied, providing information about its rotational constants, quartic centrifugal distortion constants, and nuclear quadrupole coupling constant tensor. [, ] This data enables researchers to determine its rs structure and understand the orientation of the iodine atom within the molecule. [] Additionally, NMR and UV spectral features have also been reported. []

Q2: How is this compound synthesized and what are its common applications in organic synthesis?

A2: While traditionally synthesized using potentially carcinogenic reagents like chloromethyl methyl ether, safer routes to this compound utilize reactions between methylal and iodotrimethylsilane [, ] or formaldehyde/trioxane with methanol and hydrogen iodide. [] It's a versatile reagent used for methoxymethylation of phosphorus, carbon, oxygen, and nitrogen nucleophiles. [] Furthermore, it acts as an effective iodomethylating agent for aromatic systems. []

Q3: Can you elaborate on the reactivity of this compound and its role in determining bond strengths?

A3: this compound readily reacts with iodine, a process which has been investigated to determine the carbon-hydrogen bond strength in dimethyl ether. [] Kinetic studies of this reaction have provided valuable thermodynamic parameters, including bond dissociation energies, offering insight into the stability and reactivity of related ethers. []

Q4: Has this compound been observed in any unexpected contexts?

A4: Interestingly, this compound has been identified as the source of a +30 Da mass spectrometric artifact in the analysis of permethylated carbohydrates. [] This artifact arises from the incorporation of a methoxymethyl group instead of a methyl group during the permethylation process, highlighting the importance of considering potential side reactions during derivatization. []

Q5: Are there any known applications of this compound in polymer chemistry?

A5: this compound, in combination with zinc iodide, has been explored for its role in the living cationic polymerization of vinyl ethers. [] This suggests potential applications in controlling polymer chain growth and architecture, an area that might be of interest for further investigation.

Q6: What are the safety concerns associated with handling this compound?

A6: this compound is corrosive, a lachrymator, and a strong alkylating agent. [] It's crucial to handle it with caution, wearing appropriate protective equipment and working in a well-ventilated area to minimize the risk of exposure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.